2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a dimethylamino group at position 2, a phenyl group at position 6, and a trifluoromethyl (CF₃) group at position 4, with a carbonitrile substituent at position 2.
Properties
IUPAC Name |
2-(dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-21(2)14-11(9-19)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHFHIEGRYJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups such as halides or sulfonates are reacted with nucleophiles like metal fluorides or hydrofluoric acid . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Typical nucleophiles include metal fluorides, hydrofluoric acid, and tetrabutylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives .
Scientific Research Applications
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring with several functional groups. The dimethylamino group enhances electron-donating properties, while the trifluoromethyl group increases lipophilicity and potential biological activity. The carbonitrile moiety contributes to the compound's reactivity, making it useful in chemical synthesis and biological studies.
Synthesis
The synthesis of this compound typically involves multi-step processes.
Applications
The unique structure of this compound makes it suitable for various applications:
- Chemical Synthesis: The carbonitrile moiety's reactivity makes it valuable in creating other complex molecules.
- Biological Studies: Compounds similar to this compound exhibit significant biological activities. Interaction studies often focus on its binding affinity and interactions with biological targets.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Key Features |
|---|---|
| 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | Lacks dimethylamino group; has similar reactivity |
| 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile | Different substitution pattern; retains amino group |
| 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | Similar structure but with methyl instead of dimethylamino |
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, being a strong electron-withdrawing substituent, can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzyme activity, receptor binding, or other biochemical processes .
Comparison with Similar Compounds
Substituent Impact Analysis:
- Electron-Donating Groups (e.g., dimethylamino): The dimethylamino group at position 2 in the target compound enhances solubility in polar solvents and may facilitate hydrogen bonding in biological systems. Its absence in compounds like 6-(2-chlorophenyl)-2-(4-methoxyphenoxy)-...
- Electron-Withdrawing Groups (e.g., CF₃, CN): The trifluoromethyl and carbonitrile groups stabilize the pyridine ring via electron withdrawal, increasing resistance to nucleophilic attack. Analogous compounds with fused rings (e.g., thieno[2,3-b]pyridine) exhibit amplified electron deficiency, altering redox properties .
- Aromatic vs. Heteroaromatic Substituents: Replacing phenyl with thiophene (as in ) introduces sulfur’s lone pairs, enhancing π-stacking interactions but reducing steric bulk.
Pharmacological and Functional Comparisons
- Antimicrobial Activity: Pyridine-3-carbonitrile derivatives with triazine amino groups (e.g., ) show moderate antimicrobial activity, suggesting that the target compound’s dimethylamino and CF₃ groups may similarly interact with bacterial enzymes. However, bicyclic derivatives (e.g., pyrano[3,2-c]pyridines ) exhibit higher conformational rigidity, which could improve target selectivity.
- Photochemical Applications: Compounds like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile () are used in photoinitiating systems due to their UV absorption. The target compound’s CF₃ group may redshift absorption spectra compared to non-fluorinated analogs, enhancing photostability.
Physicochemical Properties
- Solubility: The dimethylamino group improves aqueous solubility compared to purely hydrophobic analogs like 6-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-... .
- Thermal Stability : The CF₃ group enhances thermal stability, as observed in trifluoromethylpyrimidines .
- Electronic Effects: The push-pull effect between dimethylamino (electron-donating) and CF₃/carbonitrile (electron-withdrawing) groups may enhance charge-transfer capabilities, relevant for optoelectronic applications .
Biological Activity
2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, also known by its CAS number 1477169, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with a dimethylamino group, a phenyl group, and a trifluoromethyl group. Its molecular formula is with a molecular weight of 303.27 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 0.126 μM . This indicates a potent activity against triple-negative breast cancer (TNBC), which is often resistant to conventional therapies.
The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis . Additionally, it induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
Pharmacokinetics
Pharmacokinetic studies have revealed that the compound has favorable absorption characteristics. Following oral administration, it exhibited a bioavailability of 31.8% and a clearance rate of 82.7 mL/h/kg . Such properties suggest that it could be effectively utilized in therapeutic settings.
Toxicity Profile
In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a potentially safe profile for further development in clinical settings .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂F₃N₃ |
| Molecular Weight | 303.27 g/mol |
| IC50 (MDA-MB-231) | 0.126 μM |
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Acute Toxicity (in mice) | No toxicity at 2000 mg/kg |
Case Studies
- Breast Cancer Study : A study evaluating the effects of the compound on MDA-MB-231 cells showed significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU). The selectivity index indicated that the compound could differentiate between cancerous and non-cancerous cells effectively .
- Metastasis Inhibition : In vivo studies demonstrated that treatment with this compound resulted in reduced lung metastasis in mouse models inoculated with TNBC cells. This suggests its potential role as an anti-metastatic agent .
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile to improve yield and purity? A: A one-step synthesis approach, inspired by methods for analogous pyridine-carbonitrile derivatives, can be employed. For example, details a novel disproportionation reaction using (Z)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-phenyl-4-((E)-3-phenylallylidene)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, achieving high regioselectivity under mild conditions (CDCl₃, 25°C). Key parameters include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to stabilize intermediates.
- Temperature control : Maintain ≤100°C to prevent decomposition of the trifluoromethyl group.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate (3:1) gradient elution improves purity (>95%) .
Biological Activity Profiling
Q: What methodologies are recommended for assessing the pharmacological potential of this compound? A: highlights multi-disciplinary assays for pyridine-3-carbonitrile derivatives:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA.
- Neuroprotection : H₂O₂-induced oxidative stress models in neuronal cells (e.g., SH-SY5Y).
- Dose-response curves : Validate activity thresholds using 3–5 log concentrations .
Crystallographic Analysis
Q: Which software tools are suitable for determining the crystal structure, and how should data be interpreted? A: SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) are industry standards for small-molecule crystallography ( ). Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : Direct methods for phase determination.
- Validation : Check R-factors (<5%) and residual electron density maps for errors.
Example: resolves bond angles (e.g., C30–C31–C32 = 121.5°) via SHELX-refined data .
Data Contradictions
Q: How can discrepancies in biological activity data across studies be resolved? A:
- Cross-validation : Replicate assays in multiple cell lines (e.g., compare HEK-293 vs. HepG2 results).
- Structural confirmation : Ensure compound identity via ¹H/¹³C NMR (e.g., δ = 5.44 ppm for CH in ) and HRMS (e.g., m/z 548.0828 [M⁺] in ).
- Statistical rigor : Apply ANOVA to assess inter-lab variability .
Structure-Activity Relationship (SAR)
Q: What strategies are effective in modifying substituents to enhance biological activity? A: and suggest:
- Trifluoromethyl positioning : Para-substitution (C4) enhances metabolic stability (logP ~2.5).
- Amino group modification : Dimethylamino (C2) improves solubility (cLogS = -3.2) without reducing binding affinity.
- Phenyl ring substitution : Electron-withdrawing groups (e.g., Cl at C6) increase cytotoxicity (IC₅₀ reduction by 40%) .
Analytical Characterization
Q: What spectroscopic and chromatographic techniques are critical for confirming the compound’s structure? A:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ = 7.77 ppm for aromatic protons in ).
- IR spectroscopy : Confirm nitrile (2225 cm⁻¹) and trifluoromethyl (1320 cm⁻¹) groups.
- HPLC : Use C18 columns with acetonitrile/water (70:30) for purity analysis (retention time ~8.2 min) .
Toxicity Evaluation
Q: What in vitro and in vivo models are appropriate for toxicological assessment? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
